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Compound of Interest

Compound Name: TED-347

Cat. No.: B611275 Get Quote

For researchers and drug development professionals investigating the Hippo signaling

pathway, the choice of inhibitory small molecules is critical for dissecting cellular mechanisms

and developing novel therapeutics. This guide provides a detailed comparison of two widely

recognized inhibitors, TED-347 and Verteporfin, focusing on their mechanisms of action,

reported efficacy, and the experimental protocols supporting these findings.

Mechanism of Action and Specificity
TED-347 is a potent, irreversible, and covalent inhibitor that specifically targets the interaction

between Yes-associated protein (YAP) and the TEA domain (TEAD) transcription factors.[1][2]

[3] Its mechanism is highly specific, involving the formation of a covalent bond with a conserved

cysteine residue (Cys-367) located in the central palmitate-binding pocket of TEAD4.[1][2] This

allosteric modification prevents the binding of YAP, thereby inhibiting the transcription of

downstream target genes responsible for cell proliferation and survival.[1][4]

Verteporfin, a clinically approved photosensitizer, has been repurposed as a Hippo pathway

inhibitor.[5][6][7] Its primary mechanism in this context is the disruption of the YAP-TEAD

interaction.[6] However, its mode of action appears to be multifaceted. Some studies suggest

that Verteporfin may directly bind to YAP, altering its conformation and preventing its

association with TEAD.[8] Additionally, it has been reported to promote the sequestration of

YAP in the cytoplasm by upregulating the 14-3-3σ chaperone protein.[8][9] It is important to

note that Verteporfin's activity as a photosensitizer is a distinct function that can be utilized in

photodynamic therapy (PDT) to induce localized cell death.[5][7]
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Quantitative Performance Data
The following table summarizes the available quantitative data for TED-347 and Verteporfin to

facilitate a direct comparison of their reported potencies.

Parameter TED-347 Verteporfin Source

Target
YAP-TEAD Protein-

Protein Interaction

YAP-TEAD Protein-

Protein Interaction
[1],

Mechanism

Irreversible, covalent,

and allosteric inhibitor

of TEAD

Disrupts YAP-TEAD

interaction; promotes

cytoplasmic

sequestration of YAP

[1][2][3],[8]

EC50
5.9 µM (for TEAD4-

Yap1 interaction)

100 nM (for enhancing

trypsin cleavage of

YAP)

[1][2],

Ki 10.3 µM (for TEAD4) Not Reported [1][2]

Cellular Effects

Inhibition of

glioblastoma cell

viability (30%

reduction at 10 µM)

Inhibition of bladder

cancer cell growth and

invasion in a dosage-

dependent manner

[1],[10]

Signaling Pathway and Inhibition Diagram
The diagram below illustrates the canonical Hippo signaling pathway and the points of

intervention for both TED-347 and Verteporfin.
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Caption: The Hippo signaling pathway with points of inhibition for TED-347 and Verteporfin.
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Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings.

Below are protocols for key assays used to characterize TED-347 and Verteporfin.

TEAD-YAP Luciferase Reporter Assay (for TED-347)
This assay is designed to quantify the transcriptional activity of the TEAD-YAP complex.[3][11]

Cell Culture and Transfection:

Plate HEK-293 or GBM43 cells in 96-well plates at a density of 2.4 x 10^4 cells per well.

[11]

After 24 hours, transfect the cells with a pGL3.1 reporter plasmid containing the CTGF

promoter and a co-transfection control plasmid encoding Renilla luciferase. Co-transfect

with expression vectors for YAP1 and TEAD4.[11]

Compound Treatment:

Allow the cells to express the transfected plasmids for 48 hours.

Treat the cells with varying concentrations of TED-347 (e.g., 0.5, 1.0, 5.0, 10 µM) or a

vehicle control (DMSO) for an additional 48 hours.[11]

Luciferase Measurement:

Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-

luciferase reporter assay system.

Normalize the firefly luciferase activity to the Renilla luciferase activity to control for

transfection efficiency and cell number.

Western Blot for YAP/p-YAP and Downstream Targets
(for Verteporfin)
This protocol is used to assess the effect of Verteporfin on the expression and phosphorylation

of YAP and its target genes.[9]
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Cell Culture and Treatment:

Culture breast cancer cell lines (e.g., MCF-7, MDA-MB-231) in appropriate media.

Treat the cells with different concentrations of Verteporfin for a specified duration (e.g., 72

hours).[9]

Protein Extraction and Quantification:

Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

Determine the protein concentration of the lysates using a BCA protein assay.

SDS-PAGE and Western Blotting:

Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF

membrane.

Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered

saline with Tween 20 (TBST).

Incubate the membrane with primary antibodies against YAP, phospho-YAP (p-YAP),

TEAD, and downstream targets like AXL, CYR61, and CTGF.[9] Use an antibody against a

housekeeping protein (e.g., GAPDH) as a loading control.

Wash the membrane and incubate with the appropriate horseradish peroxidase (HRP)-

conjugated secondary antibody.

Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

Experimental Workflow Diagram
The following diagram outlines a typical workflow for evaluating a Hippo pathway inhibitor using

a combination of in vitro assays.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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